molecular formula C13H22ClNOS B14555435 N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide CAS No. 62104-32-9

N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide

Cat. No.: B14555435
CAS No.: 62104-32-9
M. Wt: 275.84 g/mol
InChI Key: PNHQGBJBOZAWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide is an organic compound characterized by the presence of a chlorinated cyclohexyl group and a sulfanyl group attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide typically involves the reaction of 2-chlorocyclohexylamine with cyclohexyl isothiocyanate, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The formamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorocyclohexyl)-N’-cyclohexylurea
  • N-(2-Chlorocyclohexyl)-N’-cyclohexylthiourea
  • N-(2-Chlorocyclohexyl)-N’-cyclohexylcarbamate

Uniqueness

N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide is unique due to the presence of both a sulfanyl group and a formamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

62104-32-9

Molecular Formula

C13H22ClNOS

Molecular Weight

275.84 g/mol

IUPAC Name

N-(2-chlorocyclohexyl)sulfanyl-N-cyclohexylformamide

InChI

InChI=1S/C13H22ClNOS/c14-12-8-4-5-9-13(12)17-15(10-16)11-6-2-1-3-7-11/h10-13H,1-9H2

InChI Key

PNHQGBJBOZAWPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C=O)SC2CCCCC2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.